molecular formula C9H4Br2ClF3O B13722225 3'-Bromo-4'-chloro-5'-(trifluoromethyl)phenacyl bromide

3'-Bromo-4'-chloro-5'-(trifluoromethyl)phenacyl bromide

Cat. No.: B13722225
M. Wt: 380.38 g/mol
InChI Key: VZOKYGUWXYKTGJ-UHFFFAOYSA-N
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Description

3’-Bromo-4’-chloro-5’-(trifluoromethyl)phenacyl bromide is an organic compound that belongs to the class of aromatic halides. It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenacyl bromide structure. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-4’-chloro-5’-(trifluoromethyl)phenacyl bromide typically involves the bromination of 4’-chloro-5’-(trifluoromethyl)acetophenone. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-4’-chloro-5’-(trifluoromethyl)phenacyl bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The phenacyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenacyl derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

3’-Bromo-4’-chloro-5’-(trifluoromethyl)phenacyl bromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3’-Bromo-4’-chloro-5’-(trifluoromethyl)phenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups such as bromine, chlorine, and trifluoromethyl enhances the electrophilic nature of the phenacyl carbon, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations and biological assays .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-(trifluoromethyl)phenacyl bromide
  • 4-Chloro-3-(trifluoromethyl)phenacyl bromide
  • 3-Bromo-4-chloro-5-(trifluoromethyl)benzyl bromide

Uniqueness

3’-Bromo-4’-chloro-5’-(trifluoromethyl)phenacyl bromide is unique due to the combination of bromine, chlorine, and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties influence its reactivity and make it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C9H4Br2ClF3O

Molecular Weight

380.38 g/mol

IUPAC Name

2-bromo-1-[3-bromo-4-chloro-5-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H4Br2ClF3O/c10-3-7(16)4-1-5(9(13,14)15)8(12)6(11)2-4/h1-2H,3H2

InChI Key

VZOKYGUWXYKTGJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)C(=O)CBr

Origin of Product

United States

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